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Compound of Interest

Compound Name: 2-Heptynal

Cat. No.: B160191

A comprehensive guide for researchers and drug development professionals detailing the
distinct spectroscopic signatures of 2-Heptynal and its structural isomers. This report provides
a comparative analysis of their tH NMR, 13C NMR, IR, and Mass Spectrometry data, supported
by detailed experimental protocols and structural visualizations.

This guide presents a detailed comparative analysis of the spectroscopic properties of 2-
Heptynal and its selected isomers, including 5-Heptynal, 6-Heptynal, trans-2-Heptenal, and
cis-2-Heptenal. Understanding the unique spectral characteristics of these isomers is crucial for
their unambiguous identification in complex mixtures, a common challenge in synthetic
chemistry, natural product analysis, and drug development. The data presented herein,
including *H and 3C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), provide a foundational reference for researchers
in these fields.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Heptynal and its isomers.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts o
[ppm] and Coupling Constants J [Hz])
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H-3 / Olefinic/Allylic

Compound H-1 (Aldehyde) . Other Protons
1.65 (sext,J=7.0
2-Heptynal 9.15 (s) 245 (t,J=7.0H2) Hz), 1.45 (m), 0.95 (t,
J=7.3Hz)
253(d,J=7.2,1.6 1.80 (m), 1.77 (t,J =
5-Heptynal 9.77 (t, J=1.6 H2)
Hz), 2.18 (m) 2.6 Hz)
1.95(t, J =2.6 Hz),
248 (1d,J=7.3,1.8 _
1.78 (quin, J=7.2
6-Heptynal 9.77 (t, J=1.8Hz) Hz), 2.21 (dt, J = 7.0,

2.6 Hz)

Hz), 1.61 (quin, J =
7.4 Hz)

trans-2-Heptenal

9.51 (d, J = 8.0 Hz)

6.85 (dt, J = 15.6, 6.9
Hz), 6.11 (dt, J = 15.6,
1.5 Hz)

2.32(q, J=7.1Hz),
1.47 (sext,J=7.3
Hz), 0.93 (t,J=7.4
Hz)

cis-2-Heptenal

9.39 (d, J = 8.0 Hz)

6.79 (dt, J = 11.5, 7.5
Hz), 6.01 (dt, J = 11.5,
1.8 Hz)

2.67 (q, J = 7.5 Hz),
1.45 (m), 0.94 (t, J =
7.4 Hz)

Note: Data for some isomers is limited. 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, 't' a

triplet, 'q' a quartet, 'quin’ a quintet, 'sext’ a sextet, and 'td" a triplet of doublets.

Table 2: *C NMR Spectroscopic Data (Chemical Shifts

[Ppm])
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Compound C-1 (Carbonyl) C-2 C-3 Other Carbons

30.0, 22.0, 19.0,
2-Heptynal 177.0 95.0 78.0

13.5

80.2, 79.5, 17.7,
5-Heptynal 202.1 43.3 25.4

12.4

83.7, 68.5, 21.4,
6-Heptynal 202.3 434 27.8

17.8

34.6, 30.3, 22.2,
trans-2-Heptenal  193.8 159.9 132.8

13.8

30.1, 29.8, 22.2,
cis-2-Heptenal 1935 158.5 131.5 13.8

Note: Data for some isomers is limited.

Table 3: Infrared (IR) Spectroscopic Data (Key
QbSQ[pIiQD Bands [cm‘l])

Compound C=0 Stretch

C=C | C=C Stretch

C-H (Aldehyde)

Stretch
2-Heptynal ~1670 ~2240 ~2720
5-Heptynal ~1730 ~2250 ~2720

~2120 (terminal
6-Heptynal ~1730 ~2720
alkyne)
trans-2-Heptenal ~1690 ~1640 ~2730
cis-2-Heptenal ~1685 ~1635 ~2720

Table 4: Mass Spectrometry (MS) Data (Key Fragments

m/z)
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Compound Molecular lon [M]*+ Key Fragment lons
2-Heptynal 110 95, 81, 67, 53, 41
5-Heptynal 110 95, 81, 67, 54
6-Heptynal 110 95, 81, 67, 53
trans-2-Heptenal 112 97, 83, 69, 55, 41[1][2]
cis-2-Heptenal 112 97, 83, 69, 55, 41[3]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques for organic compounds. While specific instrument parameters for each spectrum
were not uniformly available, the following represents typical experimental protocols for the
acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard (0

ppm).

* 1H NMR Spectroscopy: Spectra were acquired on a spectrometer operating at a frequency of
300 MHz or higher. A standard pulse sequence was used with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: Proton-decoupled 13C NMR spectra were acquired on the same
instrument. A sufficient relaxation delay was employed to ensure accurate integration of
signals, although for qualitative comparison, standard parameters were often used.

Infrared (IR) Spectroscopy:

o Sample Preparation: A thin film of the neat liquid sample was placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.
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» Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm~1. A background spectrum of the clean plates
was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

o Sample Introduction: Samples were introduced into the mass spectrometer via a gas
chromatograph (GC) for separation and purification.

« lonization: Electron ionization (EIl) at a standard energy of 70 eV was used to generate the
molecular ions and fragment ions.

» Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range
appropriate for the analyte, typically from m/z 35 to 200.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationships between 2-Heptynal and its
isomers discussed in this guide.

Structural Isomers of C7H100

2-Heptynal

Positional Isomer |Positional Isomer \Functional Isomer

5-Heptynal 6-Heptynal trans-2-Heptenal

eometric Isomer

cis-2-Heptenal
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Structural relationships of 2-Heptynal and its isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Heptynal
and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160191#comparative-spectroscopic-analysis-of-2-
heptynal-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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